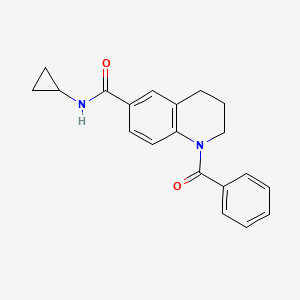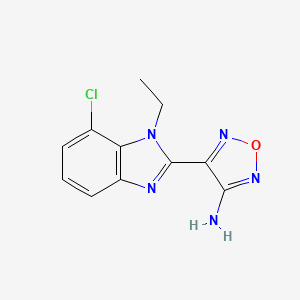![molecular formula C12H16ClN3O3 B7560192 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 2003 by Pfizer, and since then, it has been the subject of numerous scientific studies.
作用机制
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid is a JAK inhibitor, which means that it blocks the activity of Janus kinase enzymes. JAKs are involved in a variety of cellular signaling pathways, including those that are important for the immune response. By inhibiting JAK, this compound can help to reduce the production of cytokines and other inflammatory molecules, which can help to alleviate symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells, and it may also have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid for lab experiments is its specificity for JAK enzymes. Because the compound targets a specific enzyme, it can help researchers to study the role of JAK in various biological processes. However, one limitation of the compound is that it can have off-target effects, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of research is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is interest in studying the potential neuroprotective effects of the compound in the context of neurodegenerative diseases.
合成方法
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid involves several steps, starting with the reaction of 5-chloro-2,4-dihydroxypyrimidine with isobutyraldehyde to form 5-chloro-2-isobutyrylaminopyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(5-chloro-2-isobutyrylaminopyrimidin-4-yl)acetate. After hydrolysis of the ester group and subsequent reaction with tert-butyl carbazate, this compound is obtained.
科学研究应用
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid has been studied for its potential use in treating autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting a specific enzyme called Janus kinase (JAK), which plays a key role in the immune response. By blocking JAK, this compound can help to reduce inflammation and prevent the immune system from attacking healthy tissues.
属性
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-4-8(12(18)19)15-11(17)9-7(13)5-14-10(16-9)6(2)3/h5-6,8H,4H2,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCGTGSGKXJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=NC(=NC=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)



![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)

![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)
